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Compound of Interest

2-Morpholinothiazole-4-
Compound Name:

carbaldehyde
CAS No.: 126533-97-9
Cat. No.: B163073

Get Quote

Executive Summary

Target Molecule: 2-Morpholinothiazole-4-carbaldehyde CAS Registry Number: 18596-72-8
(Analogous reference) Molecular Formula:

Molecular Weight: 198.24 g/mol

This technical guide details the synthesis of 2-Morpholinothiazole-4-carbaldehyde, a critical
pharmacophore used in the development of PI3K inhibitors, anti-inflammatory agents, and
next-generation kinase modulators.[1] Unlike its 5-carbaldehyde isomer (often synthesized via
Vilsmeier-Haack formylation), the 4-carbaldehyde regioisomer requires specific construction of
the thiazole ring or functionalization of a 4-substituted precursor.[1]

This document outlines two distinct, validated pathways:

* The Nucleophilic Substitution Route (Preferred): Ideal for medicinal chemistry and scale-up,
utilizing commercially available 2-halothiazole esters.[1]
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e The Hantzsch Thiazole Synthesis (De Novo): A robust method for building the thiazole core
from elementary reagents when specific substitution patterns are required.[1]

Retrosynthetic Analysis

To design a self-validating protocol, we must deconstruct the target into stable precursors.[1]
The instability of the free aldehyde dictates that it is best generated in the final step via
oxidation of a primary alcohol or reduction of an ester/nitrile.[1]

Strategic Disconnection:

¢ Disconnection A (C-N Bond Formation): Disconnecting the morpholine ring reveals a 2-
leaving-group-thiazole (e.g., 2-bromo or 2-chloro) and free morpholine.

¢ Disconnection B (Redox Manipulation): The aldehyde (

) is traced back to a hydroxymethyl (
) or ester (

) group.

e Disconnection C (Ring Construction): The thiazole core is disconnected into a thioamide
(morpholine-4-carbothioamide) and an

-halo keto ester (ethyl bromopyruvate).
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Figure 1: Retrosynthetic analysis showing the convergence of Route A and Route B at the ester
intermediate.

Primary Pathway: Nucleophilic Aromatic
Substitution ()

Best for: High throughput, scale-up, and laboratory safety.[1] Concept: This route exploits the
lability of the C-2 halogen in the thiazole ring towards nucleophiles.[1] The electron-withdrawing
ester group at C-4 activates the C-2 position, facilitating a clean

reaction.[1]

Step 3.1: Synthesis of Ethyl 2-morpholinothiazole-4-
carboxylate

Reaction:
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Protocol:

e Reagents:

[¢]

Ethyl 2-bromothiazole-4-carboxylate (1.0 eq)

[¢]

Morpholine (1.2 eq)

[e]

Potassium Carbonate (

) (2.0 eq) or DIPEA (1.5 eq)

o

Solvent: Acetonitrile (MeCN) or DMF.

e Procedure:

o Charge a round-bottom flask with Ethyl 2-bromothiazole-4-carboxylate and MeCN (0.2 M
concentration).

o Add

followed by the dropwise addition of morpholine.[1]

o Heat the mixture to 60-80°C for 4—6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-
MS.

o Checkpoint: The starting bromide spot (
) should disappear, replaced by a more polar product spot (
)-[1]
o Workup:
o Cool to room temperature.[1][2] Filter off inorganic salts.[3]
o Concentrate the filtrate in vacuo.[1]

o Resuspend residue in EtOAc, wash with water (
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) and brine (

).[1]

o Dry over
, filter, and concentrate.[1]

o Yield: Typically 85-95% (Off-white solid).

Step 3.2: Reduction to (2-Morpholinothiazol-4-
yl)methanol

Reaction:
Protocol:
e Reagents:
o Ester intermediate (1.0 eq)[4][5]

o (1.5eq)or
(3.0eq) +
(1.5e0q)

o Solvent: Anhydrous THF (for LAH) or EtOH/THF (for

).
e Procedure (LAH Method):

o Cool a solution of ester in anhydrous THF to 0°C under

o Add

(2.4 M in THF) dropwise over 20 mins. Exothermic!
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o Stir at 0°C for 1 hour, then warm to RT for 1 hour.

e Quenching (Fieser Method):
o Cool back to 0°C.
o Carefully add water (

mL), then 15% NaOH (

mL), then water (

mL), where

is the weight of LAH in grams.[1]

o Stir until a granular white precipitate forms. Filter through Celite.

e Yield: 80—90% (Colorless oil or low-melting solid).

Step 3.3: Oxidation to 2-Morpholinothiazole-4-
carbaldehyde

Reaction:

Protocol:

e Reagents:
o Alcohol intermediate (1.0 eq)[5]
o Activated Manganese Dioxide (

) (10.0 eq) — Note: Large excess is standard for

o Solvent: Dichloromethane (DCM) or Chloroform.

e Procedure:
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o Dissolve the alcohol in DCM.[1]

o Add activated
in one portion.

o Stir vigorously at Room Temperature for 12—24 hours.

o Validation: Monitor for the appearance of the aldehyde proton in NMR (
ppm) or by TLC.[1]

o Workup:

o

Filter through a pad of Celite to remove

[1]

[¢]

Concentrate the filtrate.[1][3]

[¢]

Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually required to
remove trace over-oxidation products.

o

Yield: 75-85%.[1]

Alternative Pathway: Hantzsch Thiazole Synthesis
Best for: Situations where the 2-bromothiazole precursor is unavailable or expensive.[1]
Workflow:

e Thioamide Formation: React Morpholine with Thiophosgene (toxic, careful handling) or
Benzoyl isothiocyanate (safer alternative followed by hydrolysis) to yield Morpholine-4-
carbothioamide.

o Cyclization: Condense Morpholine-4-carbothioamide with Ethyl Bromopyruvate in Ethanol at
reflux.
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o Mechanism:[1][2][3][4][6] The sulfur attacks the alpha-carbon of the pyruvate, followed by
cyclization of the amine onto the ketone and dehydration.[1]

o Result: Directly yields Ethyl 2-morpholinothiazole-4-carboxylate.

» Proceed: Follow Steps 3.2 and 3.3 above.

Process Visualization & Logic
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Ethyl 2-bromothiazole- Step 1: SNAT
4-carboxylate (+ Morpholine, K2CO3)
i

Route B: Hantzsch Synthesis

]
!

'

|

i Ethyl Bromopyruvate

! [ ]

!

: "
|

! Morpholine

!

L

Ethyl 2-morpholinothiazole-
4-carboxylate

Step 1: Cyclization
(EOH, Reflux)

Click to download full resolution via product page

Figure 2: Integrated workflow comparing the Substitution and Hantzsch pathways.

Analytical Data & Troubleshooting
Expected Characterization Data
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] Expected Signal / .
Technique . Interpretation
Observation

Aldehyde proton (

1H NMR 9.8-9.9 ppm (s, 1H) )

1H NMR 7.5-7.8 ppm (s, 1H) Thiazole C-5 proton

1H NMR 3.4-3.8 ppm (m, 8H) Morpholine methylene protons
LC-MS Protonated molecular ion

IR C=0 stretch (Aldehyde)

Troubleshooting Guide

Problem: Low yield in Step 1 (SNAr).

o Cause: Incomplete conversion due to weak base or low temp.[1]

o Fix: Switch to Cs2CO3 (Cesium Carbonate) or increase temperature to reflux in DMF.
Problem: Over-reduction in Step 2.

o Cause: Reduction of the thiazole ring (rare but possible) or loss of product during aqueous

workup (product is polar).

o Fix: Use NaBH4/CaCl2 in EtOH instead of LiAIH4. Ensure thorough extraction with
EtOAC/THF mixtures.

Problem: Aldehyde oxidation stalls (Step 3).
o Cause: Deactivated MnO2.

o Fix: Use Dess-Martin Periodinane (DMP) (1.1 eq) in wet DCM for a milder, faster
oxidation.
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Safety & Handling

o 2-Halothiazoles: Potential skin sensitizers.[1] Handle in a fume hood.

o LiAIH4: Pyrophoric.[1] Reacts violently with water. Use anhydrous solvents and quench
under inert atmosphere.

o Thiophosgene (Route B): Highly toxic. Use Benzoyl isothiocyanate as a safer alternative if
Route B is necessary.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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